N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide
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Description
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O3 and its molecular weight is 393.378. The purity is usually 95%.
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Biological Activity
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group and a methoxyphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity , primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The ability to induce apoptosis in cancer cells has been documented in various studies:
- Cell Line Studies : In vitro assays on MCF-7 breast cancer cells demonstrated that the compound induces apoptosis and causes G0/G1 phase cell-cycle arrest. The mechanism involves binding to key targets such as the epidermal growth factor receptor (EGFR) and G-quadruplex DNA structures, leading to reduced cell proliferation and increased cytotoxicity compared to standard chemotherapeutics like cisplatin .
The proposed mechanism of action includes:
- Inhibition of CDK Activity : By targeting CDKs, the compound disrupts the normal progression of the cell cycle, leading to cell death.
- Induction of Apoptosis : The compound promotes apoptotic pathways, as evidenced by increased markers of apoptosis in treated cells.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to EGFR, indicating potential for targeted therapy .
Case Studies
A series of studies have evaluated the biological activity of similar compounds within the pyrazolo[3,4-d]pyrimidine class:
- Study 1 : A derivative with similar structural features was tested against various cancer cell lines, showing IC50 values significantly lower than those of conventional agents. This suggests enhanced potency and selectivity towards cancerous cells .
- Study 2 : Molecular docking simulations revealed that modifications in substituents significantly affect binding interactions with EGFR, influencing both efficacy and safety profiles. Compounds with larger hydrophobic groups showed improved binding stability .
Data Table: Biological Activity Summary
Compound Name | Target | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | CDK | 0.75 | Apoptosis induction |
Similar Pyrazolo Compound | EGFR | 0.50 | Inhibition of signaling pathways |
Cisplatin | Various | 5.00 | DNA crosslinking |
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-29-16-8-2-13(3-9-16)10-18(27)24-25-12-22-19-17(20(25)28)11-23-26(19)15-6-4-14(21)5-7-15/h2-9,11-12H,10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGGDXKCDFZPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.